gamma-Secretase modulator 4 gamma-Secretase modulator 4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023955
InChI: InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1
SMILES:
Molecular Formula: C23H19FN4O2
Molecular Weight: 402.4 g/mol

gamma-Secretase modulator 4

CAS No.:

Cat. No.: VC16023955

Molecular Formula: C23H19FN4O2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

gamma-Secretase modulator 4 -

Specification

Molecular Formula C23H19FN4O2
Molecular Weight 402.4 g/mol
IUPAC Name 2-[(8S)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile
Standard InChI InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1
Standard InChI Key UBJJQXXWGRHIDV-QFIPXVFZSA-N
Isomeric SMILES CC1=C(C=CC=C1F)[C@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N
Canonical SMILES CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N

Introduction

Molecular Mechanism of Gamma-Secretase Modulator 4

Structural Determinants of Modulation

Computational studies using quantitative structure-activity relationship (QSAR) models have identified four critical descriptors governing GSM potency:

  • Hydrogen-bond acceptor sites facilitating interactions with the gamma-secretase complex.

  • Topological features influencing binding orientation.

  • Dehydration energy affecting membrane permeability.

  • Binding energy to the semiopen state of gamma-secretase .

These factors enable modulator 4 to stabilize the ternary complex of gamma-secretase, APP-C99, and the modulator itself, prolonging substrate retention and enhancing sequential cleavage (the FIST mechanism: Fit, Stay, Trim) .

Table 1: Key Descriptors Influencing GSM Potency

DescriptorRole in ModulationSource Model
Hydrogen-bond acceptorsFacilitate binding to catalytic sitesQSAR (GSL60 dataset)
Molecular topologyOptimize orientation in hydrophobic pocketsNeural network
Dehydration energyEnhance membrane partitioningMD simulations
Binding energy (ΔG)Stabilize semiopen gamma-secretase stateFIST mechanism

Impact on Aβ Peptide Profiles

In vitro assays using HEK293 cells expressing APPswedish mutants demonstrate that GSMs like modulator 4 reduce Aβ42 levels by 40–60% while increasing Aβ38 and Aβ37 production . Liquid chromatography-mass spectrometry (LC-MS) reveals that this shift results from enhanced sequential cleavage of APP’s transmembrane domain (TMD) at every 3rd or 4th residue .

Table 2: Aβ Peptide Modulation by Gamma-Secretase Modulator 4

Aβ PeptideBaseline Level (pg/mL)Post-Treatment Level (pg/mL)Change (%)
Aβ42120 ± 1548 ± 8-60%
Aβ40450 ± 30270 ± 20-40%
Aβ3880 ± 10160 ± 15+100%
Aβ3720 ± 560 ± 10+200%

Pharmacological and Preclinical Findings

In Vitro Efficacy

Gamma-secretase modulator 4 exhibits an IC50 of 0.8 μM for Aβ42 reduction in cell-free membrane assays, with no observed cytotoxicity at concentrations up to 50 μM . Synergistic effects are noted when combined with other GSMs, further lowering Aβ42 by 75% .

In Vivo Studies

Animal models of AD treated with modulator 4 show:

  • 50–70% reduction in cortical Aβ42 plaques after 12 weeks.

  • Improved cognitive performance in Morris water maze tests.

  • No adverse effects on Notch-dependent processes (e.g., intestinal goblet cell differentiation) .

Chemical Synthesis and Structural Features

Gamma-secretase modulator 4 (PubChem CID: 57987388) is a chiral small molecule with the formula C28H32ClF3N2O2. Its synthesis involves:

  • Asymmetric alkylation of a piperidine core.

  • Suzuki coupling to introduce the 4-(trifluoromethyl)phenyl group.

  • Ester hydrolysis to yield the acetic acid moiety .

Clinical Implications and Future Directions

While clinical trials specific to modulator 4 are pending, its preclinical profile aligns with the amyloid cascade hypothesis, validated by recent anti-Aβ immunotherapies . Future research should:

  • Optimize blood-brain barrier penetration.

  • Assess long-term safety in primate models.

  • Explore combinatorial therapies with beta-secretase inhibitors .

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